Product packaging for Arg-Met(Cat. No.:CAS No. 45243-23-0)

Arg-Met

Cat. No.: B8270033
CAS No.: 45243-23-0
M. Wt: 305.40 g/mol
InChI Key: ROWCTNFEMKOIFQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginyl-Methionine is a dipeptide composed of arginine and methionine, provided for scientific research. This compound is of significant interest in the study of post-translational modifications (PTMs), particularly protein arginylation. This understudied PTM involves the transfer of an arginine residue to a target protein, influencing its stability, function, and interactions . The molecular formula is C 11 H 23 N 5 O 3 S and it has a molecular weight of 305.4 g/mol . Researchers utilize this dipeptide in solid-phase peptide synthesis (SPPS) protocols to incorporate a site-specific arginylation mimic into larger peptides and proteins . This application is crucial for overcoming challenges associated with enzymatic arginylation methods, allowing for the production of homogenously modified proteins. Such precisely modified proteins enable comprehensive biophysical analyses, cell-based studies, and the profiling of interactomes to determine the functional consequences of arginylation . Arginyl-Methionine is also valuable in generating antigen peptides for the development of specific anti-arginylation antibodies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N5O3S B8270033 Arg-Met CAS No. 45243-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45243-23-0

Molecular Formula

C11H23N5O3S

Molecular Weight

305.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1

InChI Key

ROWCTNFEMKOIFQ-YUMQZZPRSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

physical_description

Solid

Origin of Product

United States

Synthetic Strategies for Arginyl Methionine and Peptide Analogs

Solid-Phase Peptide Synthesis Methodologies for Arginine-Containing Sequences

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide assembly, offering advantages in purification and automation. However, incorporating arginine residues in SPPS requires careful consideration due to the reactive guanidino group in its side chain.

Optimization of Coupling Efficiencies for Arginine and Methionine Residues

Efficient coupling is crucial in SPPS to achieve high yields and purity, especially for longer sequences. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to remove. iris-biotech.de The efficiency of coupling can be influenced by various factors, including the choice of coupling reagents, reaction time, temperature, and solvent. iris-biotech.dersc.org

For arginine, achieving high coupling efficiency can be challenging, particularly when using side-chain unprotected arginine derivatives. rsc.org However, recent studies have explored the use of specific coupling reagent combinations, such as Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), which have shown effectiveness even with side-chain free arginine in green solvents. rsc.orgrsc.orgresearchgate.net

Optimizing coupling conditions often involves monitoring the reaction progress. Techniques like monitoring Fmoc cleavage by UV/Vis spectroscopy or using colorimetric tests like the Kaiser test can indicate the completion of the coupling step. iris-biotech.de

Strategies for Side-Chain Protection and Deprotection in Arginyl-Methionine (B1353374) Synthesis

The guanidino group of arginine is highly basic and reactive, necessitating temporary protection during SPPS to prevent unwanted side reactions, such as lactam formation and ornithine formation. nih.gov In Fmoc-based SPPS, the 2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl (Pbf) group is one of the most commonly used protecting groups for the arginine side chain. rsc.orgnih.govadvancedchemtech.com Other protecting groups for arginine include Tosyl (Tos), mesityl-2-sulfonyl (Mts), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), and bis-Boc. nih.gov The choice of protecting group affects solubility and lability during cleavage. nih.gov Pbf is typically removed using trifluoroacetic acid (TFA) in the presence of scavengers. advancedchemtech.com

Methionine's side chain, a thioether, is generally used without dedicated protection in Fmoc SPPS. biotage.compeptide.com However, it is prone to oxidation, particularly during the acidic cleavage conditions used to remove the peptide from the resin and deprotect acid-labile side chains. nih.govbiotage.compeptide.com This oxidation leads to the formation of methionine sulfoxide (B87167). nih.govbiotage.comiris-biotech.de While not a protection/deprotection strategy in the traditional sense, the use of scavengers like dimethyl sulfide, trimethylsilyl (B98337) chloride (TMSCl), and triphenylphosphine (B44618) (PPh₃) during cleavage can minimize or prevent methionine oxidation. nih.govbiotage.compeptide.com If oxidation does occur, the methionine sulfoxide can often be reduced back to methionine in a post-cleavage step. peptide.comiris-biotech.de

Solution-Phase Synthetic Approaches for Dipeptide Production

While SPPS is prevalent for peptide synthesis, solution-phase synthesis remains a viable method, particularly for the production of dipeptides like arginyl-methionine on a larger scale or when specific purity requirements favor this approach. Solution-phase synthesis involves coupling amino acids in a homogeneous solution, typically requiring isolation and purification of intermediates at each step. This can be more labor-intensive than SPPS but allows for greater control over reaction conditions and potentially easier scale-up for certain compounds.

The synthesis of a dipeptide in solution generally involves protecting the amino group of one amino acid and the carboxyl group of the other, coupling them using activating agents, and then deprotecting the resulting dipeptide. For arginyl-methionine, this would involve protecting the alpha-amino group of arginine and the carboxyl group of methionine, forming the peptide bond, and then removing the protecting groups. The choice of protecting groups and coupling reagents in solution phase would be guided by similar principles of reactivity and orthogonality as in SPPS, although the specific reagents and conditions might differ due to the homogeneous environment.

Detailed research findings specifically on the solution-phase synthesis of arginyl-methionine were not extensively found in the provided search results, which focused more heavily on SPPS and general peptide synthesis challenges.

Chemoenzymatic Synthesis Routes for Arginyl-Methionine and Related Peptides

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize peptides. This approach can offer advantages such as high specificity and reduced use of harsh chemicals, particularly when dealing with sensitive amino acids. Enzymes, such as proteases or ligases, can be used to catalyze peptide bond formation.

While the search results did not provide specific details on the chemoenzymatic synthesis of arginyl-methionine, enzymatic methods have been explored for peptide synthesis. For example, enzymes are involved in the natural biosynthesis of peptides and amino acid derivatives, such as the formation of guanidinoacetate from glycine (B1666218) and arginine, a precursor to creatine, catalyzed by arginine:glycine amidinotransferase. wikipedia.org This highlights the potential for enzymatic approaches in synthesizing arginine-containing peptides.

Chemoenzymatic routes for dipeptides might involve the enzymatic coupling of protected or unprotected amino acids, followed by chemical deprotection if necessary. The specificity of enzymes can help avoid the need for extensive side-chain protection in some cases, which is a significant advantage, especially for complex amino acids like arginine.

Chemical Derivatization and Site-Selective Functionalization of Arginyl-Methionine Moieties

Chemical derivatization and site-selective functionalization techniques allow for the modification of specific amino acid residues within a peptide, enabling the introduction of new functionalities or labels. These techniques are valuable for studying peptide structure-activity relationships, developing peptide-based probes, or conjugating peptides to other molecules. Both arginine and methionine residues in peptides can be targets for such modifications. researchgate.netnih.gov

Methionine's sulfur atom is susceptible to oxidation, which can be considered a form of derivatization, leading to methionine sulfoxide or sulfone. nih.govpeptide.com This oxidation can occur unintentionally during synthesis or storage, but it can also be deliberately induced for various purposes. iris-biotech.de

Arginine's guanidino group offers multiple nitrogen atoms that can potentially be targeted for derivatization. The unique structure of the guanidine (B92328) group influences its reactivity. nih.gov

Selective Chemical Carbonylation of Arginine Residues within Peptides

Protein carbonylation is a post-translational modification that can occur on several amino acid residues, including arginine, lysine (B10760008), proline, and threonine. researchgate.net Arginine carbonylation, specifically, results in the formation of glutamate-5-semialdehyde. researchgate.netamericanpeptidesociety.orgnih.gov This modification is often associated with oxidative stress. researchgate.netamericanpeptidesociety.org

Chemically incorporating carbonylation specifically at arginine residues within peptides and proteins has been challenging due to the low nucleophilicity and resistance to oxidation of the guanidine group. americanpeptidesociety.orgnih.govacs.orgnih.gov However, recent advancements have introduced chemical methodologies for the selective carbonylation of arginine. americanpeptidesociety.orgnih.govacs.orgnih.gov One such approach utilizes 9,10-phenanthrenequinone derivatives to convert arginine residues to glutamate-5-semialdehyde under mild conditions. americanpeptidesociety.orgnih.govacs.org This method provides a selective way to introduce this specific modification, which was previously largely limited to uncontrolled oxidative processes. americanpeptidesociety.orgnih.gov This selective chemical carbonylation allows for the study of the biological significance of arginine carbonylation and can serve as a platform for introducing other modifications via the resulting aldehyde functionality. americanpeptidesociety.orgacs.orgnih.gov

Controlled Reversible Methionine-Selective Sulfimidation in Peptide Systems

Site-selective chemical modification of peptides represents a powerful approach for understanding and manipulating their structure and function. Among the various amino acid residues, methionine (Met) presents unique challenges for selective modification due to its specific reactivity profile nih.govprinceton.edu. Traditional methods for methionine modification are often limited nih.govresearchgate.net. A controlled reversible methionine-selective sulfimidation strategy has emerged as a convenient and effective method for late-stage peptide functionalization nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

This strategy typically involves the ruthenium-catalyzed sulfimidation of methionine residues within peptides nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The reaction forms a sulfimide (B8482401) bond (N=S) at the methionine sulfur atom nih.gov. A key feature of this method is its reversibility. The N=S bonds of the resulting conjugates can be reduced in the presence of glutathione (B108866) (GSH), leading to the traceless release of the corresponding peptides nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This "on/off" capability provides a unique tool for various applications in peptide chemistry and peptide-based drug discovery nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Detailed research findings indicate that this ruthenium-catalyzed sulfimidation method exhibits good compatibility with a variety of amino acids containing nucleophilic side chains, including arginine, lysine, glutamic acid, glutamine, serine, tyrosine, and tryptophan nih.govresearchgate.net. While the reaction shows incompatibility with free cysteine and histidine residues, successful modifications have been achieved with cystine (the oxidized disulfide form of cysteine), Trt-protected cysteine, and certain histidine-containing bioactive peptides nih.govresearchgate.net. This differential reactivity profile underscores the method's potential for selective modification in complex peptide sequences.

The ruthenium-catalyzed sulfimidation has been demonstrated in practical applications such as precise reversible modifications of bioactive peptides, peptide stapling and linearization, the synthesis of peptide-drug conjugates (PDCs), and split-and-pool synthesis nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The ability to selectively modify methionine and subsequently reverse the modification using a biologically relevant reducing agent like glutathione offers significant advantages for developing novel peptide-based therapeutics and tools nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

While specific data tables detailing the synthesis of the dipeptide Arginyl-Methionine using this exact sulfimidation method were not found in the provided search results, the described compatibility with both arginine and methionine residues within peptide systems suggests the potential applicability of this strategy to peptides containing these amino acids. The focus in the literature appears to be on applying this method to larger peptides for functionalization or structural modification purposes nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Structural and Conformational Analysis of Arginyl Methionine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the analysis of peptides, offering non-destructive ways to probe molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamics of peptides in solution, mimicking a physiological environment. acs.org For Arginyl-Methionine (B1353374), NMR studies would involve dissolving the dipeptide in a suitable solvent, often water (or D₂O to suppress the solvent signal), and acquiring a series of one- and two-dimensional spectra.

Detailed analysis is facilitated by isotopic labeling, where ¹²C, ¹⁴N, and ¹H atoms are selectively replaced with their NMR-active isotopes, ¹³C, ¹⁵N, and ²H (deuterium), respectively. researcher.lifenih.gov This approach simplifies complex spectra and enhances signal sensitivity. nih.gov

Key NMR experiments for Arginyl-Methionine would include:

¹H-¹³C and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with their directly attached carbon or nitrogen atoms, providing a "fingerprint" of the molecule. Each amino acid residue gives rise to a unique pattern of signals, allowing for the assignment of resonances to specific atoms within the Arg and Met residues.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å), providing distance constraints that are essential for calculating the three-dimensional structure and determining the relative orientation of the arginine and methionine side chains.

Relaxation Experiments (T1, T2, and heteronuclear NOE): These measurements provide information on the dynamics of the peptide backbone and side chains over a wide range of timescales, from picoseconds to seconds. acs.org For instance, they can reveal the flexibility of the long arginine side chain versus the methionine side chain. acs.orgillinois.edu Studies on proteins have shown that arginine side chains can be highly flexible. illinois.edu

The chemical shifts of the nuclei are highly sensitive to their local electronic environment and thus to the peptide's conformation. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Arginyl-Methionine in a Peptide Environment This table presents typical chemical shift ranges for Arginine and Methionine residues within a peptide chain. Actual values for the dipeptide may vary based on solvent, pH, and temperature.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Arginineα-H4.2 - 4.454 - 56
β-H1.8 - 2.029 - 31
γ-H1.6 - 1.825 - 27
δ-H3.1 - 3.341 - 43
ε-H7.2 - 7.8157 - 159
Backbone N-H8.0 - 8.5-
Methionineα-H4.4 - 4.653 - 55
β-H2.0 - 2.231 - 33
γ-H2.5 - 2.730 - 32
ε-H (S-CH₃)2.1 - 2.315 - 17
Backbone N-H8.1 - 8.6-

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule and to probe its secondary structure based on characteristic vibrational modes. thermofisher.com

For Arginyl-Methionine, FTIR and Raman spectra would provide detailed information on:

Amide Bonds: The amide I (mainly C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands are particularly sensitive to the peptide backbone conformation. thermofisher.com

Arginine Side Chain: The guanidinium (B1211019) group (CN₃H₅⁺) of arginine exhibits strong and characteristic vibrations. For the free amino acid, these appear near 1673 cm⁻¹ (asymmetric stretch) and 1633 cm⁻¹ (symmetric stretch). d-nb.info

Methionine Side Chain: The thioether C-S bond stretching vibrations are readily observable in Raman spectra, typically appearing as distinct bands in the 600-800 cm⁻¹ region. researchgate.net The Raman spectrum for methionine shows intense bands at 653, 700, and 723 cm⁻¹, all attributable to C-S bond stretching. researchgate.net

Carboxyl and Amino Groups: The vibrational modes of the terminal carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups confirm the zwitterionic state of the peptide under physiological pH.

Raman spectroscopy is particularly useful for analyzing aqueous solutions due to the weak Raman scattering of water. It can effectively be used to detect the presence of specific amino acids; for example, studies have shown a clear spectral difference between peptides differing only by the exchange of a methionine with an arginine. nih.gov

Table 2: Key Vibrational Modes for Arginyl-Methionine Analysis Based on data from individual amino acids and general peptide assignments. Wavenumbers (cm⁻¹) can shift based on conformation and environment.

Functional Group/BondVibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Reference
Peptide BackboneAmide I (C=O stretch)FTIR/Raman1600 - 1700 d-nb.info
Peptide BackboneAmide II (N-H bend, C-N stretch)FTIR1500 - 1600 d-nb.info
Arginine Side Chainνas(CN₃H₅⁺)FTIR/Raman~1673 d-nb.info
Arginine Side Chainνs(CN₃H₅⁺)FTIR/Raman~1633 d-nb.info
Methionine Side ChainC-S StretchRaman650 - 730 researchgate.net
Terminal GroupCOO⁻ StretchFTIR/Raman~1580 - 1615 d-nb.inforesearchgate.net
Terminal GroupNH₃⁺ BendFTIR/Raman~1510 - 1625 researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within a material. thermofisher.com For a solid sample of Arginyl-Methionine, XPS analysis would involve irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. innovatechlabs.comnumberanalytics.com

The binding energy of the emitted electrons is characteristic of the element and its specific chemical environment. innovatechlabs.com Analysis of high-resolution spectra for each element (C, O, N, S) allows for the identification of different functional groups. diva-portal.org

C 1s: The carbon signal would be complex, composed of overlapping peaks from aliphatic carbons (C-C, C-H), carbons bonded to nitrogen (C-N in the backbone and Arg side chain), carbons in the carboxyl group (O=C-O), and the carbon bonded to sulfur (C-S) in the methionine residue. researchgate.net

N 1s: The nitrogen spectrum would show distinct signals for the amide nitrogen in the peptide bond, the primary amine nitrogen at the N-terminus, and the multiple nitrogen atoms in the arginine side chain's guanidinium group. diva-portal.orgresearchgate.net

O 1s: The oxygen spectrum would primarily show signals from the carboxyl group and the peptide carbonyl group. researchgate.net

S 2p: The sulfur spectrum would exhibit a characteristic doublet corresponding to the thioether (C-S-C) linkage in the methionine side chain. researchgate.net

XPS analysis of the individual amino acids arginine and methionine has been reported in detail, providing reference data for interpreting the spectrum of the dipeptide. diva-portal.orgresearchgate.netdiva-portal.org

Table 3: Expected Core-Level Binding Energies (eV) for Arginyl-Methionine from XPS Data compiled from studies on solid-state Arginine and Methionine. diva-portal.orgresearchgate.net The binding energy scale is typically referenced to the C 1s aliphatic carbon peak at 285.0 eV.

Core LevelChemical Bond/GroupExpected Binding Energy (eV)
C 1sC-C, C-H (Aliphatic)~285.0
C-N, C-S-C~285.8 - 286.0
HN=C-(NH, NH₂) (Guanidinium)~287.7
O=C-O (Carboxyl/Amide)~288.0 - 288.7
N 1sAmide, NH₂, C=NH~399.3 - 400.0
NH₃⁺ (Protonated Amine)~401.5
O 1sO=C-OH (Carbonyl Oxygen)~530.8 - 531.5
O=C-OH (Hydroxyl Oxygen)~531.9 - 532.5
S 2p₃/₂C-S-C (Thioether)~163.0

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. To perform this analysis, a high-quality single crystal of Arginyl-Methionine would be required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov

The analysis of the diffraction data reveals:

Molecular Structure: The precise bond lengths, bond angles, and torsion angles of the dipeptide.

Conformation: The exact conformation of the peptide backbone and the side chains of both the arginine and methionine residues in the solid state.

Intermolecular Interactions: The pattern of hydrogen bonds, van der Waals forces, and any ionic interactions that stabilize the crystal lattice. This would clearly show how the guanidinium group of one molecule interacts with the carboxylate group of another, for example.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal (the unit cell). embopress.org

While crystal structures for salts of the individual amino acids L-Arginine and L-Methionine have been solved, a publicly available crystal structure for the dipeptide Arginyl-Methionine is not currently reported. nih.gov If determined, the atomic coordinates would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC). The analysis of xerogels of other dipeptides has shown that XRD can reveal features like β-sheet-like arrangements and π-π stacking interactions. researchgate.net

Mass Spectrometry for Structural Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing a highly accurate measurement of the molecular mass and enabling sequence determination.

For Arginyl-Methionine, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the dipeptide. The mass analyzer then measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the identity and purity of the compound.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. The molecular ion is selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation of peptides occurs predictably along the peptide backbone, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series reveals the identity of the amino acid residues, confirming the sequence as Arg-Met.

Furthermore, MS is central to studies involving stable isotope labeling. sigmaaldrich.com In quantitative proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) often utilizes "heavy" versions of arginine (e.g., ¹³C₆,¹⁵N₄-Arg). gbiosciences.comnih.gov In a targeted experiment with Arginyl-Methionine, one of the residues could be synthesized with heavy isotopes. When mixed with the unlabeled ("light") version, the two forms are chemically identical but are easily distinguished by their mass difference in the spectrometer, allowing for precise relative quantification. thermofisher.com

Table 4: Calculated Mass-to-Charge (m/z) Values for Unlabeled Arginyl-Methionine and its Primary MS/MS Fragments Calculations are for singly charged [M+H]⁺ ions. Monoisotopic masses are used.

Ion TypeSequenceFormulaCalculated m/z
Molecular Ion [M+H]⁺This compoundC₁₁H₂₄N₅O₃S⁺306.1594
b₁ArgC₆H₁₃N₄O⁺157.1084
y₁MetC₅H₁₂NO₂S⁺150.0583

Computational Modeling and Molecular Dynamics Simulations of Arginyl-Methionine

Computational modeling and molecular dynamics (MD) simulations provide a theoretical lens to study the conformational landscape and dynamic behavior of Arginyl-Methionine at an atomic level. frontiersin.org These methods complement experimental data by offering insights that are often difficult to obtain otherwise.

Using classical mechanics force fields (e.g., CHARMM, AMBER, GROMOS), a model of the dipeptide is placed in a simulated environment, such as a box of water molecules, to mimic aqueous solution. acs.org The simulation then calculates the forces between all atoms and solves the equations of motion, tracking the position and velocity of every atom over time (typically nanoseconds to microseconds).

MD simulations of Arginyl-Methionine can be used to:

Explore Conformational Space: Identify low-energy, stable conformations of the dipeptide. This includes analyzing the distribution of backbone dihedral angles (phi, psi) and side-chain dihedral angles (chi).

Analyze Solvation: Study the hydration shell around the peptide, observing how water molecules interact with the polar guanidinium and carboxyl groups, as well as the nonpolar parts of the side chains.

Investigate Dynamics: Quantify the flexibility of different parts of the molecule. Root-mean-square fluctuation (RMSF) calculations can show the relative mobility of the backbone versus the side chains. Simulations have been used to study the tendency of arginine to interact with other residues or surfaces. frontiersin.orgacs.org

Calculate Free Energies: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the dipeptide to a target receptor, providing insights into its potential interactions. atlantis-press.com

These simulations provide a dynamic picture of the molecule, revealing transient hydrogen bonds and conformational transitions that are averaged out in many experimental techniques. atlantis-press.com

Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations of Peptides

ParameterInformation Provided
Root-Mean-Square Deviation (RMSD)Measures the average deviation of the peptide's structure over time from a reference structure; indicates simulation stability and overall structural changes.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position; indicates local flexibility.
Dihedral Angles (Φ, Ψ, χ)Describes the conformation of the peptide backbone and side chains; Ramachandran plots (Φ vs. Ψ) show allowed backbone conformations.
Hydrogen Bond AnalysisTracks the formation and lifetime of intramolecular and intermolecular (peptide-water) hydrogen bonds.
Radial Distribution Function (RDF)Describes the probability of finding an atom (e.g., water oxygen) at a certain distance from a specific atom in the peptide, characterizing the solvation shell.

Enzymatic Biotransformations and Proteolytic Dynamics Involving Arginyl Methionine

Mechanisms of Enzymatic Hydrolysis by Diverse Peptidase Classes

The hydrolysis of the peptide bond between arginine and methionine is carried out by specific classes of enzymes known as peptidases. These enzymes are broadly categorized based on their site of action on a peptide chain. nih.gov

The cleavage of Arginyl-Methionine (B1353374) is susceptible to both endopeptidases, which cleave within a peptide chain, and exopeptidases, which act at the termini. wikipedia.orgthebiomics.com

Endopeptidases : These enzymes recognize and cleave peptide bonds at specific sites within a polypeptide. uomustansiriyah.edu.iq For a larger peptide containing an Arginyl-Methionine sequence, endopeptidases that recognize the arginine residue are of primary importance.

Trypsin : A well-characterized serine protease, trypsin exhibits high specificity, cleaving peptide bonds on the carboxyl (C-terminal) side of arginine and lysine (B10760008) residues, provided the following residue is not proline. wikipedia.orgpearson.com Therefore, trypsin would efficiently hydrolyze the peptide bond in Arginyl-Methionine, releasing the two separate amino acids.

Endoproteinase Arg-C : This enzyme is highly specific for cleaving at the C-terminal side of arginine residues, making it another key enzyme capable of hydrolyzing the Arg-Met bond. thebiomics.com

Chymotrypsin (B1334515) : While its primary targets are aromatic residues, chymotrypsin can also slowly cleave after methionine. thebiomics.compearson.com In a scenario where Arginyl-Methionine is part of a larger peptide, chymotrypsin's action would depend on the surrounding amino acid sequence.

Exopeptidases : These enzymes catalyze the cleavage of the terminal peptide bond, releasing a single amino acid or a dipeptide from the chain. thebiomics.com

Aminopeptidases : These enzymes cleave the N-terminal residue from a peptide. An arginine-specific aminopeptidase (B13392206) would cleave the arginine from the N-terminus of the Arginyl-Methionine dipeptide. scielo.br Leucine (B10760876) aminopeptidases (LAPs) have also demonstrated broad substrate specificity, with studies on the enzyme from Pseudomonas aeruginosa (PaPepA) showing high catalytic efficiency for both arginine and methionine p-nitroanilide substrates, indicating they can cleave N-terminal arginine. acs.org

Carboxypeptidases : These enzymes remove the C-terminal amino acid. Carboxypeptidase A is generally ineffective against peptides with C-terminal arginine, while Carboxypeptidase B is specific for C-terminal arginine or lysine. thebiomics.com Neither would be effective at cleaving the methionine from the Arginyl-Methionine dipeptide.

A summary of relevant peptidase specificities is provided below.

Table 1: Specificity of Peptidases Relevant to Arginyl-Methionine Cleavage
Enzyme Class Enzyme Example Cleavage Specificity Action on this compound Dipeptide
Endopeptidase Trypsin C-terminal to Arginine (Arg) or Lysine (Lys) pearson.com Hydrolyzes the peptide bond
Endopeptidase Endoproteinase Arg-C C-terminal to Arginine (Arg) thebiomics.com Hydrolyzes the peptide bond
Exopeptidase Arginine Aminopeptidase N-terminal Arginine (Arg) scielo.br Cleaves Arginine from the N-terminus
Exopeptidase Leucine Aminopeptidase (PaPepA) Broad, with high efficiency for N-terminal Arg and Met acs.org Cleaves Arginine from the N-terminus

Kinetic studies provide quantitative insight into the efficiency and mechanism of enzyme action. While data on the Arginyl-Methionine dipeptide itself is limited, studies using chromogenic substrates like aminoacyl-p-nitroanilides (aa-pNA) offer valuable approximations of peptidase activity.

Research on the leucine aminopeptidase from Pseudomonas aeruginosa (PaPepA), a metalloaminopeptidase, has detailed the steady-state kinetic parameters for the hydrolysis of various aa-pNA substrates. The enzyme showed significant catalytic efficiency (kcat/Km) with both Arginine-pNA and Methionine-pNA, highlighting its capacity to process both terminal residues effectively. acs.org

Table 2: Steady-State Kinetic Parameters for PaPepA with Relevant Substrates Data sourced from a study on Pseudomonas aeruginosa Leucine Aminopeptidase (PaPepA). acs.org

Substrate kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹)
Arginine-pNA 1.1 ± 0.02 110 ± 10 10,000
Methionine-pNA 1.9 ± 0.03 140 ± 10 13,571

The mechanism for these M17 family metalloproteases, like PaPepA, involves metal ions (typically Zn²⁺ or Mn²⁺) in the active site that are critical for catalysis. acs.org These ions coordinate with the N-terminal amino group and the carbonyl oxygen of the scissile peptide bond, activating the carbonyl for nucleophilic attack by a water molecule, which leads to hydrolysis.

Biosynthetic Pathways and Enzymatic Formation of Arginyl-Methionine

Arginyl-Methionine is not typically synthesized de novo as a dipeptide from free amino acids in a dedicated pathway. Instead, its formation is a consequence of protein catabolism. Large proteins are broken down into smaller peptides and eventually free amino acids through the coordinated action of various peptidases. uomustansiriyah.edu.iq The generation of the Arginyl-Methionine dipeptide likely occurs when a larger polypeptide is cleaved by endopeptidases, resulting in peptide fragments, one of which may have Arginyl-Methionine at its N-terminus. Subsequent cleavage by a dipeptidyl peptidase or trimming by other exopeptidases could then release the intact this compound dipeptide.

The constituent amino acids themselves originate from distinct metabolic pathways:

Arginine Biosynthesis : Arginine is synthesized from α-ketoglutarate, an intermediate of the Citric Acid Cycle, via the formation of glutamate. wikipedia.org In mammals, arginine is also a key component of the urea (B33335) cycle. libretexts.org

Methionine Biosynthesis : In plants and microorganisms, methionine is an essential amino acid synthesized from aspartic acid. wikipedia.org The pathway involves the intermediate homoserine and a transsulfurylation process where a sulfur atom, often from cysteine, is incorporated to form homocysteine, which is then methylated to yield methionine. wikipedia.orgmdpi.com

Interactions with Specific Enzyme Systems as Substrates or Products (Mechanistic Focus)

Beyond simple hydrolysis, the constituents of Arginyl-Methionine are involved in complex enzymatic systems where their chemical properties are mechanistically crucial.

Protein Arginine Methyltransferases (PRMTs) : This is a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of arginine residues within proteins. nih.gov This interaction is a prime example of the metabolic linkage between methionine and arginine. Methionine is the ultimate precursor for the methyl donor, SAM. mdpi.com The mechanism of PRMT1, a prominent member of this family, is proposed to be a Sequential Ordered Bi Bi reaction, where SAM binds to the enzyme first, followed by the arginine-containing protein substrate. nih.gov Specific active site residues then orient the arginine's guanidinium group for nucleophilic attack on the methyl group of SAM, resulting in a methylated arginine residue and the release of S-adenosyl-L-homocysteine (SAH). nih.govnih.gov

The N-degron Pathway : The Cys/Arg branch of the N-degron pathway is a protein degradation system that highlights a sequential enzymatic interaction involving both methionine and arginine. The process is initiated by a methionine aminopeptidase (MetAP) that cleaves the N-terminal methionine from specific proteins, exposing a cysteine residue at the new N-terminus. oup.com This N-terminal cysteine can then be oxidized by plant cysteine oxidases (PCOs). Following oxidation, the enzyme arginyl-tRNA-protein transferase (ATE1) transfers an arginine residue from a charged tRNA to the N-terminal residue, marking the protein for ubiquitination and subsequent degradation. oup.commicrobialcell.com This pathway demonstrates a sophisticated mechanism where methionine cleavage is a prerequisite for subsequent arginylation and protein turnover.

Inhibition of Other Enzymes : The free amino acid L-arginine has been shown to be a strong inhibitor of leucine/methionine racemase, an enzyme that interconverts L- and D-isomers of leucine and methionine. ebi.ac.uk This demonstrates a regulatory interaction where arginine can influence the metabolism of methionine through enzymatic inhibition.

Molecular Interactions and Mechanistic Roles of Arginine and Methionine Residues in Peptidic Contexts

Involvement in Post-Translational Modification Systems

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. Both arginine and methionine are subject to a variety of PTMs that can modulate the biological activity of the peptides in which they reside. The proximity of these two residues can lead to intricate regulatory mechanisms, where the modification of one can influence the modification state or accessibility of the other.

Protein arginine methylation is a widespread PTM that plays a significant role in various cellular functions, including signal transduction, gene expression, and RNA processing. biorxiv.org This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of an arginine residue. nih.gov Arginine can be monomethylated (MMA), asymmetrically dimethylated (ADMA), or symmetrically dimethylated (SDMA), with each state having distinct functional consequences. wikipedia.org

PRMTs often recognize and act upon arginine residues located within specific sequence contexts, most notably glycine- and arginine-rich (GAR) motifs. wikipedia.org However, the substrate specificity of PRMTs is not limited to GAR motifs. For instance, PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has been shown to methylate arginine residues within proline-, glycine-, and methionine-rich regions. nih.gov This indicates that the presence of methionine in the vicinity of an arginine can be a recognition determinant for certain PRMTs. The metabolic linkage between methionine and arginine methylation is also direct, as methionine is a precursor for the synthesis of the universal methyl donor, SAM. nih.gov Consequently, the cellular availability of methionine can directly impact the extent of protein arginine methylation. nih.gov

Table 1: Types of Protein Arginine Methylation and Their Catalyzing Enzymes

ModificationAbbreviationDescriptionEnzyme Family
MonomethylarginineMMAAddition of a single methyl group to a terminal nitrogen of the guanidinium group.Type I, II, and III PRMTs
Asymmetric DimethylarginineADMAAddition of two methyl groups to the same terminal nitrogen of the guanidinium group.Type I PRMTs
Symmetric DimethylarginineSDMAAddition of one methyl group to each of the two terminal nitrogens of the guanidinium group.Type II PRMTs

Methionine is one of the most readily oxidized amino acids, and its oxidation is a significant PTM that can occur under conditions of oxidative stress. nih.gov The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) (MetO), a reaction that is reversible through the action of methionine sulfoxide reductases (Msrs). mdpi.com This reversible oxidation provides a mechanism for antioxidant defense, where methionine residues can act as "sacrificial" scavengers of reactive oxygen species (ROS), thereby protecting other, more critical residues from oxidative damage. nih.gov The conversion of a hydrophobic methionine to a more polar methionine sulfoxide can induce conformational changes in peptides and proteins, altering their activity and interactions. nih.gov

While direct evidence for the influence of a neighboring arginine on methionine oxidation is not extensively documented, the highly charged local environment created by arginine could potentially modulate the susceptibility of methionine to oxidation. Conversely, the oxidation of methionine could alter the local conformation of a peptide, thereby affecting the accessibility of a nearby arginine residue to modifying enzymes like PRMTs.

Another less common but specific modification of methionine is sulfimidation, which involves the formation of a sulfilimine bond (S=N) at the sulfur atom. This modification can be introduced into peptides at methionine sites and can be reversed, offering a tool for the chemical manipulation of peptide structure and function. researchgate.net

Table 2: Key Features of Methionine Oxidation

FeatureDescription
Primary ProductMethionine Sulfoxide (MetO)
ReversibilityReversible by Methionine Sulfoxide Reductases (Msrs)
Functional RolesAntioxidant defense, regulation of protein function through conformational changes. nih.govmdpi.com
Impact on PolarityIncreases the polarity of the methionine side chain. nih.gov

Protein carbonylation is an irreversible PTM that serves as a marker for severe oxidative damage to proteins. researchgate.net Arginine is one of the amino acids that is particularly susceptible to carbonylation, where its side chain is converted to a glutamyl-semialdehyde residue. americanpeptidesociety.org This modification can be induced by direct attack from reactive oxygen species, often through metal-catalyzed oxidation (MCO). americanpeptidesociety.org

The presence of methionine in a peptide sequence can have an indirect protective effect against the carbonylation of a nearby arginine. As methionine is readily oxidized, it can act as an antioxidant, scavenging ROS that would otherwise lead to the irreversible carbonylation of arginine. nih.gov This "sacrificial" role of methionine can help to preserve the integrity and function of arginine-containing peptides under conditions of oxidative stress. In studies developing chemical methods for selective arginine carbonylation, it has been noted that other oxidizable residues like methionine did not show cross-reactivity, highlighting the specific conditions that can lead to arginine modification. americanpeptidesociety.org

Role in Intermolecular Recognition and Binding Events

The combination of arginine and methionine residues in a peptide can create unique binding interfaces that are critical for mediating interactions with other proteins and biomolecules. The distinct chemical properties of their side chains allow for a diverse range of non-covalent interactions.

Arginine's positively charged guanidinium group is a key player in electrostatic interactions, forming salt bridges with negatively charged residues such as aspartate and glutamate. researchgate.net It can also engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. researchgate.net These interactions are fundamental to the stability of many protein-protein and protein-nucleic acid complexes.

Methionine, with its flexible and hydrophobic side chain, can participate in van der Waals and hydrophobic interactions. nih.gov A particularly important interaction involving methionine is the sulfur-aromatic motif, a non-covalent interaction between the sulfur atom of methionine and the π-system of an aromatic ring. nih.govnih.gov The energy of this interaction can be comparable to that of a salt bridge. mdpi.com

The presence of both arginine and methionine in a binding motif can lead to cooperative effects. For example, in the interaction between the tumor necrosis factor (TNF) family ligand TRAIL and its receptor DR5, a methionine-aromatic interaction is present. The stability of this interaction is further enhanced by a nearby arginine residue, which contributes additional binding energy. nih.gov This illustrates how an Arginyl-Methionine (B1353374) context can create a composite binding surface that utilizes both sulfur-aromatic and electrostatic interactions for high-affinity and specific recognition.

Liquid-liquid phase separation (LLPS) is a process by which biomolecules condense into non-membranous organelles, playing a crucial role in cellular organization and the regulation of biochemical reactions. nih.gov The drivers of LLPS are often multivalent, weak interactions between proteins and/or nucleic acids.

Arginine-rich motifs are known to be potent drivers of LLPS. researchgate.net The guanidinium group of arginine can participate in a network of cation-π interactions with aromatic residues and electrostatic interactions with negatively charged molecules like RNA, facilitating the formation of biomolecular condensates. nih.gov Conversely, post-translational modifications of arginine, such as methylation, can weaken these interactions and suppress LLPS. nih.govpnas.org

Methionine also plays a significant role in modulating LLPS. The flexible nature of its side chain can contribute to the dynamic and multivalent interactions that underpin phase separation. mdpi.com Furthermore, the reversible oxidation of methionine to methionine sulfoxide can act as a regulatory switch for LLPS. nih.gov The increased polarity of MetO can disrupt the hydrophobic interactions that contribute to the stability of the condensed phase, leading to the disassembly of the condensate. nih.gov

In an Arginyl-Methionine context, a complex interplay of forces can be envisaged. The strong LLPS-promoting properties of arginine can be modulated by the local environment, which can be influenced by the oxidation state of a neighboring methionine. For instance, in a hydrophobic patch containing both arginine and methionine, the oxidation of methionine could alter the local polarity, thereby affecting the cation-π interactions involving arginine and ultimately tuning the phase separation behavior of the peptide or protein.

Participation in Intracellular Biochemical Cycles and Pathways (Mechanistic Aspects)

The dipeptide Arginyl-Methionine is primarily metabolized through hydrolysis into its constituent amino acids, L-arginine and L-methionine. Once liberated, these amino acids participate in a multitude of crucial intracellular biochemical cycles and pathways. The mechanistic roles described herein pertain to the functions of these individual amino acid residues following the breakdown of the dipeptide.

Interplay with the Methionine Cycle and S-Adenosylmethionine (SAM) Metabolism

Following the hydrolysis of Arginyl-Methionine, the liberated L-methionine is a critical component of the methionine cycle. A key event in this cycle is the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT), a process that consumes a molecule of ATP. researchgate.netnih.gov SAM is a universal methyl donor, participating in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. researchgate.netnih.gov

Key Reactions in the Methionine Cycle Involving the Methionine Residue
ReactionEnzymeSubstrate(s)Product(s)Significance
Activation of MethionineMethionine Adenosyltransferase (MAT)L-Methionine, ATPS-Adenosylmethionine (SAM), Pyrophosphate, PhosphateForms the primary methyl donor in the cell. researchgate.netnih.gov
Methyl Group TransferMethyltransferasesSAM, Acceptor MoleculeS-Adenosylhomocysteine (SAH), Methylated AcceptorCrucial for methylation of DNA, RNA, proteins, etc. researchgate.netresearchgate.net
Hydrolysis of SAHSAH HydrolaseSAH, H₂OHomocysteine, AdenosineRegenerates the precursor for methionine synthesis. researchgate.net
Remethylation of HomocysteineMethionine SynthaseHomocysteine, N⁵-Methyl-tetrahydrofolateL-Methionine, TetrahydrofolateCompletes the methionine cycle. nih.gov

Contribution to Creatine Biosynthesis Pathways in Model Systems

Both arginine and methionine residues, made available from the hydrolysis of Arginyl-Methionine, are indispensable for the biosynthesis of creatine. nih.gov The process begins with the transfer of the amidino group from arginine to glycine (B1666218), a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT), to form guanidinoacetate (GAA). creatineinfo.orgnih.govpublicationslist.org

In the subsequent and final step, GAA is methylated to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT), which utilizes SAM as the methyl donor. creatineinfo.orgnih.govpublicationslist.org Consequently, the methionine component of Arginyl-Methionine plays a vital role in this pathway by ensuring the availability of SAM. Creatine synthesis represents a significant metabolic demand for both arginine and methionine. nih.gov

Role of Arginine and Methionine Residues in Creatine Biosynthesis
StepEnzymeRole of Arginine ResidueRole of Methionine ResidueProduct
1. AmidinotransferL-arginine:glycine amidinotransferase (AGAT)Donates its amidino group to glycine. creatineinfo.orgnih.govpublicationslist.org-Guanidinoacetate (GAA) and Ornithine
2. MethylationGuanidinoacetate N-methyltransferase (GAMT)-Acts as the precursor for SAM, the methyl donor. creatineinfo.orgnih.govpublicationslist.orgCreatine and S-Adenosylhomocysteine (SAH)

Intersections with Polyamine Synthesis Pathways in Model Systems

The arginine and methionine residues derived from Arginyl-Methionine are central to the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). researchgate.netnih.gov The catabolism of arginine by arginase produces ornithine, which is the direct precursor for putrescine synthesis via the action of ornithine decarboxylase (ODC). mdpi.comresearchgate.net

The subsequent conversion of putrescine to spermidine and spermine requires the addition of aminopropyl groups. These groups are donated by decarboxylated S-adenosylmethionine (dcSAM). nih.govresearchgate.net dcSAM is synthesized from SAM, which is derived from methionine. nih.gov Therefore, both components of the Arginyl-Methionine dipeptide are essential for the complete biosynthesis of higher polyamines, which are critical for cell growth and proliferation. researchgate.netnih.gov

Role in Nitric Oxide (NO) Synthesis Pathways (if applicable to dipeptide precursors)

The arginine residue, upon its release from Arginyl-Methionine, serves as the sole substrate for nitric oxide synthases (NOS). droracle.ainih.gov These enzymes catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline. researchgate.netyoutube.com NO is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. droracle.ai The availability of extracellular L-arginine is a key determinant for cellular NO production. droracle.ai While there is no evidence to suggest that the Arginyl-Methionine dipeptide itself is a direct substrate for NOS, its arginine component is fundamental to this pathway following hydrolysis.

Link to Glutathione (B108866) Metabolism and Redox Homeostasis in Cellular Models

The methionine residue from Arginyl-Methionine is linked to glutathione (GSH) metabolism and the maintenance of cellular redox homeostasis. Through the transsulfuration pathway, homocysteine, an intermediate in the methionine cycle, can be converted to cysteine. nih.govresearchgate.net Cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant. researchgate.net

Studies have shown that an increased supply of methionine can lead to a greater abundance of proteins involved in glutathione metabolism, such as glutathione S-transferase Mu 1 (GSTM1). nih.govnih.gov Furthermore, methionine restriction has been demonstrated to increase blood glutathione levels, suggesting complex regulatory adaptations in sulfur amino acid metabolism that impact redox balance. psu.edu The methionine residue itself can also act as an antioxidant by being a target for reactive oxygen species, forming methionine sulfoxide, which can be subsequently reduced back to methionine by methionine sulfoxide reductases. nih.gov

Advanced Analytical Methodologies for Arginyl Methionine Research

Chromatographic Separation Techniques for Peptide Profiling

Chromatography plays a vital role in separating Arginyl-Methionine (B1353374) from other components in a sample matrix, which is essential before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a widely used technique for peptide analysis, offering high resolution and the ability to couple with various detectors. Reversed-phase HPLC is commonly employed for separating peptides based on their hydrophobicity. For basic amino acids like arginine and methionine, and consequently dipeptides containing them, traditional reversed-phase chromatography can sometimes present challenges with retention sielc.comhelixchrom.com. Methods utilizing specialized stationary phases, such as mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms, can improve the separation of polar and charged compounds like amino acids and dipeptides helixchrom.com. Pre-column derivatization can also be employed in HPLC to enhance sensitivity and improve chromatographic separation by adding a hydrophobic or detectable tag to the peptide jst.go.jplcms.cz. For instance, dansyl derivatization has been used to improve the detection sensitivity and retention of polar metabolites, including dipeptides, on reversed-phase columns nih.gov.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Analysis

Analyzing complex mixtures containing numerous peptides, including Arginyl-Methionine, can be challenging with one-dimensional separation alone. Two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity and resolving power by coupling two separation dimensions with different selectivities journalofappliedbioanalysis.comnih.gov. This is particularly useful for separating isobaric dipeptides (compounds with the same mass but different structures), which cannot be distinguished by mass spectrometry alone without prior separation acs.orgresearchgate.net. 2D-LC can also be used as an online desalting tool, making it compatible with mass spectrometry even when the first-dimension separation uses MS-incompatible buffers researchgate.netlcms.cz. Comprehensive 2D-LC and heart-cutting 2D-LC are techniques utilized for complex sample analysis in pharmaceutical laboratories researchgate.net.

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of peptides due to its high sensitivity and specificity.

Isotope-Dilution Mass Spectrometry for Precise Quantification

Isotope-dilution mass spectrometry (IDMS) is considered a gold standard for the absolute quantification of biomolecules nist.gov. This method involves adding a known amount of a stable isotope-labeled analog of the analyte (in this case, Arginyl-Methionine) to the sample. The ratio of the native peptide to its isotopically labeled internal standard is then measured by MS, allowing for accurate quantification, compensating for sample preparation and matrix effects nist.govnih.gov. This approach has been successfully applied for the simultaneous determination of related amino acids and their derivatives in biological samples using LC-MS/MS nih.gov.

Advanced Proteomic Approaches for Peptide Sequencing and Modification Mapping

Tandem mass spectrometry (MS/MS) is crucial for peptide sequencing and identifying post-translational modifications. By fragmenting the peptide ions and analyzing the resulting fragment ions, the amino acid sequence can be determined nih.govepfl.ch. While database searching is commonly used for peptide identification, manual interpretation of spectra and consideration of potential modifications are also important nih.gov. Methods involving chemical derivatization can also aid in the sequence determination of peptides containing specific amino acids like methionine and arginine by influencing fragmentation patterns nih.gov. Advanced proteomic workflows often utilize LC-MS/MS for comprehensive peptide profiling and quantitation researchgate.netnih.gov.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, LC-FTIR)

Hyphenated techniques combine the separation power of chromatography with the structural elucidation capabilities of spectroscopic methods. While LC-MS is the most prevalent hyphenated technique for peptide analysis, coupling LC with Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can provide complementary structural information. LC-NMR allows for the acquisition of NMR spectra of eluting compounds, providing detailed structural information that can help confirm the identity of Arginyl-Methionine and characterize its modifications. LC-FTIR can provide information about the functional groups present in the peptide. Although less commonly applied to small peptides like dipeptides compared to LC-MS, these techniques can be valuable for comprehensive characterization, especially for novel or modified forms of Arginyl-Methionine.

Perspectives and Future Directions in Arginyl Methionine Research

Development of Novel Chemical Probes for Specific Residue Modification within Complex Peptidic Systems

The development of chemical probes is crucial for understanding the function of specific amino acid residues within peptides and proteins. This involves creating molecules that can selectively interact with or modify particular residues, allowing researchers to track their behavior, identify interaction partners, or perturb their function. While extensive work has been done on modifying common amino acids like cysteine and lysine (B10760008), and increasingly tyrosine, tryptophan, and methionine, developing probes specific to dipeptide sequences like Arg-Met within larger peptides presents a unique challenge due to the complexity and potential for off-target modifications acs.orgresearchgate.net.

Future research in this area could focus on designing probes that leverage the unique chemical environment created by the adjacent arginine and methionine residues in the this compound dipeptide. This might involve exploring novel reaction chemistries or utilizing affinity-based probes that bind specifically to the this compound sequence within a peptide context. Such probes could be invaluable for studying the processing, localization, and interaction of this compound-containing peptides in complex biological mixtures. Advances in this field are expected to contribute significantly to understanding post-translational modifications and protein function nih.govrcsb.orgresearchgate.netrsc.org.

Elucidation of Undiscovered Enzymatic Pathways Involving Arginyl-Methionine (B1353374) or its Constituent Residues

The constituent amino acids of Arginyl-Methionine, Arginine and Methionine, are involved in a multitude of known metabolic and enzymatic pathways researchgate.netmdpi.com. Arginine plays roles in the urea (B33335) cycle, nitric oxide synthesis, and polyamine biosynthesis, while Methionine is central to the methionine cycle, transsulfuration pathway, and serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor researchgate.netmdpi.comnih.gov.

However, the specific enzymatic pathways that directly involve the this compound dipeptide itself are less well-characterized compared to the individual amino acids. Future research needs to focus on identifying and characterizing enzymes that might specifically cleave, synthesize, or modify the this compound dipeptide. This could involve targeted biochemical screens, proteomics approaches to identify dipeptide-binding proteins, and genetic studies to identify enzymes whose activity affects this compound levels. Understanding these pathways could reveal novel biological roles for this compound or its breakdown products. For instance, exploring how this dipeptide is metabolized could uncover new links between arginine and methionine metabolic networks researchgate.netoup.com.

Application of Advanced Structural Biology Approaches for Dipeptide-Biomolecule Complex Characterization

Understanding the three-dimensional structure of biomolecules and their complexes is fundamental to deciphering their function rsc.org. Advanced structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), have provided unprecedented insights into the molecular world. Applying these techniques to study the interaction of Arginyl-Methionine with other biomolecules, such as proteins, enzymes, or receptors, is a critical future direction.

Characterizing the structure of this compound in complex with a binding partner could reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that govern recognition and binding. This is particularly challenging for small molecules like dipeptides, which may exhibit transient or low-affinity interactions. Innovations in techniques like native mass spectrometry and tip-enhanced Raman spectroscopy are proving useful for studying biomolecular complexes and their modifications rsc.orgacs.orgmdpi.com. Future studies could utilize these methods to:

Determine the binding pose of this compound in complex with enzymes that process it.

Investigate how the this compound sequence influences the conformation of larger peptides or proteins.

Characterize the structural changes induced in a biomolecule upon binding of this compound.

Such structural information would provide a molecular basis for understanding the biological activities of this compound and guide the rational design of molecules that mimic or modulate its effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Dipeptide Roles

Biological systems are incredibly complex, with intricate interactions between genes, proteins, metabolites, and other molecules. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput techniques, offer a powerful way to gain a holistic understanding of biological processes frontiersin.orgnih.govoup.commdpi.commdpi.com.

Applying multi-omics strategies to study Arginyl-Methionine can provide a comprehensive view of its roles and mechanisms of action. Future research could involve:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression levels in response to variations in this compound availability or in conditions where this compound is hypothesized to play a role. This could help identify pathways and proteins regulated by or interacting with this compound.

Metabolomics: Measuring the levels of a wide range of metabolites to understand how this compound influences metabolic networks and to identify potential metabolic pathways involving the dipeptide or its derivatives.

Integrative Analysis: Combining data from these different omics layers to build comprehensive models that explain the mechanistic roles of this compound in specific biological contexts. For example, correlating this compound levels with the expression of enzymes involved in its metabolism or with the abundance of proteins it interacts with.

Q & A

Q. What best practices ensure transparency and reproducibility in arginyl-methionine research?

  • Methodological Answer : Deposit raw data in FAIR-compliant repositories (e.g., Zenodo) with unique identifiers. Provide detailed metadata (e.g., instrument calibration logs, software versions). Use electronic lab notebooks for real-time documentation. Adhere to journal guidelines for supplementary materials (e.g., Beilstein Journal’s protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.